molecular formula C6H13BrFO4P B14517300 2-Bromo-1-fluoroethyl diethyl phosphate CAS No. 62576-31-2

2-Bromo-1-fluoroethyl diethyl phosphate

Cat. No.: B14517300
CAS No.: 62576-31-2
M. Wt: 279.04 g/mol
InChI Key: RSUFTMANYCQBJS-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoroethyl diethyl phosphate is an organophosphorus compound with the molecular formula C6H13BrF2O3P It is a derivative of phosphonic acid and is characterized by the presence of bromine, fluorine, and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoroethyl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-bromo-1-fluoroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphate group. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoroethyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-fluoroethyl diethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.

    Industry: It is used in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoroethyl diethyl phosphate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The phosphate group can act as a leaving group, facilitating nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances the compound’s reactivity and specificity in biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (bromodifluoromethyl)phosphonate
  • Diethyl (chlorofluoromethyl)phosphonate
  • Diethyl (difluoromethyl)phosphonate

Uniqueness

2-Bromo-1-fluoroethyl diethyl phosphate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

62576-31-2

Molecular Formula

C6H13BrFO4P

Molecular Weight

279.04 g/mol

IUPAC Name

(2-bromo-1-fluoroethyl) diethyl phosphate

InChI

InChI=1S/C6H13BrFO4P/c1-3-10-13(9,11-4-2)12-6(8)5-7/h6H,3-5H2,1-2H3

InChI Key

RSUFTMANYCQBJS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(CBr)F

Origin of Product

United States

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